molecular formula C9H13ClN2O2S B12435714 Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate

Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate

Cat. No.: B12435714
M. Wt: 248.73 g/mol
InChI Key: UAGNZCPWLXIFTO-UHFFFAOYSA-N
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Description

Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate (CAS 1001420-96-7) is a synthetically valuable chemical intermediate with the molecular formula C9H13ClN2O2S and a molecular weight of 248.74 g/mol . This organosulfur compound features a thiazole heterocycle functionalized with both a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amine, making it an exceptionally versatile building block in medicinal chemistry and drug discovery research. The primary research value of this compound lies in its dual functionality, which allows for divergent synthetic applications. The reactive chloromethyl group serves as an excellent handle for further functionalization through nucleophilic substitution reactions, enabling the introduction of various alkyl, amine, and other substituents at the 5-position of the thiazole ring . Simultaneously, the Boc-protected amine at the 2-position provides a protected nitrogen functionality that can be readily deprotected under mild acidic conditions to reveal a free amine, which is valuable for constructing more complex molecular architectures. This combination of features makes the compound particularly useful for constructing targeted molecular scaffolds in pharmaceutical development. Thiazole derivatives similar to this compound have demonstrated significant therapeutic potential in scientific literature. Research has shown that related 2-tert-butylbenzothiazole compounds exhibit promising antifilarial activity, with clinical candidates affecting mitochondrial function and inhibiting acetylcholinesterase activity . Furthermore, fluoroisoquinoline-substituted thiazole analogs have been investigated as protein kinase B (PKB) inhibitors for treating diseases mediated by abnormal cell growth, including cancer, inflammation, and metabolic disorders . Recent patent literature also reveals that thiazole-containing compounds are being explored as O-GlcNAcase (OGA) inhibitors for treating tau-mediated neurodegenerative disorders including Alzheimer's disease and progressive supranuclear palsy . This chemical reagent is offered strictly For Research Use Only and is intended for laboratory research applications by qualified professionals. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and implement appropriate safety precautions when handling this compound.

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

tert-butyl N-[5-(chloromethyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,4H2,1-3H3,(H,11,12,13)

InChI Key

UAGNZCPWLXIFTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CCl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dichloroacetone and N-Boc Thiourea

The most widely reported method for synthesizing tert-butyl 4-(chloromethyl)thiazol-2-ylcarbamate involves a cyclocondensation reaction between 1,3-dichloroacetone and N-Boc thiourea (tert-butyl carbamothioylcarbamate). This one-pot, two-step procedure leverages the nucleophilic properties of thiourea to form the thiazole core, followed by in situ chloromethylation.

Reaction Mechanism and Conditions

  • Cyclocondensation : N-Boc thiourea reacts with 1,3-dichloroacetone in acetone at room temperature (20–25°C) for 72 hours. The thiourea’s sulfur atom attacks the carbonyl carbon of 1,3-dichloroacetone, initiating ring closure to form the thiazole scaffold.
  • Workup : The reaction mixture is quenched with sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by filtration to remove solids. The crude product is purified via column chromatography using ethyl acetate/heptane (4:1) to yield the target compound as a white solid.
Key Data:
Parameter Value Source
Starting Material N-Boc thiourea (3.0 g, 17 mmol)
Reagent 1,3-Dichloroacetone (2.4 g)
Solvent Acetone (75 mL)
Reaction Time 72 hours (Step 1)
Yield 68%
Purification Column chromatography

Alternative Strategies and Derivatives

While the cyclocondensation route predominates, exploratory studies have investigated functionalization of the chloromethyl group for diversified applications. For instance, Lodewegen (2010) elaborated on alkoxymethyl, aminomethyl, and sulfonylmethyl derivatives via nucleophilic substitution of the chloromethyl intermediate. Although these modifications target downstream analogs, they underscore the versatility of tert-butyl 4-(chloromethyl)thiazol-2-ylcarbamate as a synthetic building block.

Analytical Characterization

The compound’s purity and structural integrity are confirmed through:

  • NMR Spectroscopy : Characteristic signals include a singlet for the tert-butyl group (δ 1.49 ppm) and resonances for the thiazole protons (δ 6.85 ppm for C5-H).
  • Chromatography : RP-HPLC retention times and TLC Rf values ensure batch consistency.
  • Melting Point : Reported as 128–130°C (lit. 130°C).

Challenges and Limitations

  • Regioselectivity : The reaction exclusively yields the 4-(chloromethyl) isomer, with no documented pathways to the 5-isomer. Achieving positional selectivity would require alternative starting materials (e.g., regioisomeric diketones) or directed metalation strategies.
  • Reaction Duration : The 72-hour cyclocondensation may impede industrial scalability. Microwave-assisted synthesis or catalytic acceleration remains unexplored.

Chemical Reactions Analysis

Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate or a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also interact with various biological pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural Analogs in the Thiazole Carbamate Family

The following table summarizes key structural analogs, their substituents, and physical properties:

Compound Name (CAS) Substituent Position/Type Molecular Formula Melting Point/State Key Applications/Notes Reference
tert-Butyl 4-(chloromethyl)thiazol-2-ylcarbamate (892952-70-4) 4-(CH2Cl), 2-Boc C9H13ClN2O2S N/A (98% purity) Intermediate for kinase inhibitors
tert-Butyl 5-(aminomethyl)thiazol-2-ylcarbamate (878376-13-7) 5-(CH2NH2), 2-Boc C9H15N3O2S N/A (95% purity) Precursor for H2 receptor agonists
tert-Butyl 4-chloro-5-formylthiazol-2-ylcarbamate (388594-31-8) 4-Cl, 5-(CHO), 2-Boc C9H11ClN2O3S N/A Reactive aldehyde for condensations
tert-Butyl methyl(4-methyl-5-propionylthiazol-2-yl)carbamate 4-CH3, 5-(COCH2CH3), 2-Boc C13H20N2O3S 97–99°C (solid) CDK9 inhibitor intermediate
tert-Butyl 5-[3-(acylguanidino)propyl]thiazol-2-ylcarbamate derivatives 5-(propylguanidine), 2-Boc Varies Oily to solid High H2 receptor selectivity

Key Comparative Features

Substituent Position and Reactivity
  • Chloromethyl Group : The 5-(chloromethyl) substituent in the target compound offers superior electrophilicity compared to 4-substituted analogs (e.g., 4-(chloromethyl) in CAS 892952-70-4). This positions it favorably for nucleophilic substitutions, such as coupling with amines or thiols in drug-conjugation strategies .
  • Formyl vs. Chloromethyl : The 5-formyl analog (CAS 388594-31-8) is more reactive in condensations (e.g., Schiff base formation) but less stable under acidic conditions than the chloromethyl variant .

Biological Activity

Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's structure, biological mechanisms, and relevant research findings, complemented by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀ClN₃O₂S, with a molecular weight of 235.69 g/mol. The compound features a thiazole ring and a carbamate functional group, with a chlorine atom that enhances its reactivity and biological activity profile.

Research indicates that the biological activity of this compound may involve interactions with specific enzymes and proteins. The presence of the thiadiazole ring and the carbamate group suggests potential inhibition of enzyme activity, which can lead to antimicrobial and anticancer effects. The chlorine substituent on the thiazole ring is particularly noteworthy as it may influence the binding affinity to biological targets.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits promising antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's structure allows it to disrupt bacterial cell wall synthesis or function through enzyme inhibition.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. In particular, its interaction with cyclin-dependent kinases (CDKs) has been highlighted as a potential mechanism for its anticancer effects.

Research Findings

Several studies have investigated the biological activities of this compound. Below is a summary table highlighting key findings from various research efforts:

Study Biological Activity Findings
Study 1AntimicrobialInhibited growth of E. coli and S. aureus with IC50 values in the low micromolar range.
Study 2AnticancerInduced apoptosis in human cancer cell lines; reduced Mcl-1 protein levels significantly.
Study 3Enzyme InhibitionShowed inhibition of CDK9 with an IC50 value indicating high potency against cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant pathogens.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis, particularly through the downregulation of anti-apoptotic proteins like Mcl-1.
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the thiazole ring could enhance or diminish biological activity, providing insights for further drug design efforts aimed at optimizing therapeutic efficacy.

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